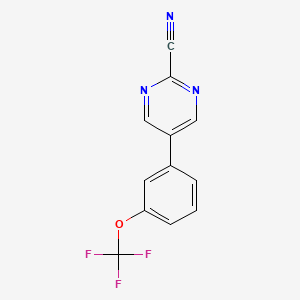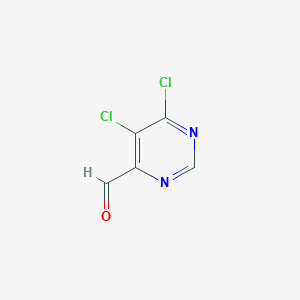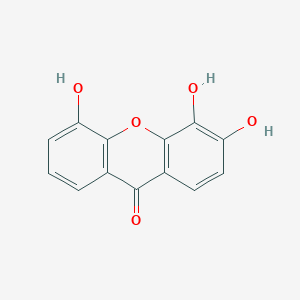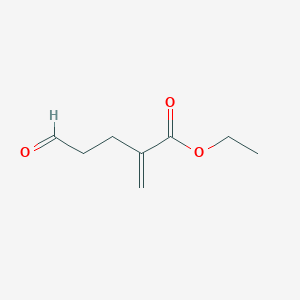![molecular formula C5H8N6 B13102079 2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine](/img/structure/B13102079.png)
2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine is a heterocyclic compound that features a fused ring system combining pyrazole and triazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a suitable dicarbonyl compound, followed by cyclization to form the fused ring system . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
科学的研究の応用
2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting CDK2, which is relevant in cancer treatment.
Materials Science: It is used in the development of thermally stable energetic materials due to its robust fused ring system.
Chemical Research: The compound serves as a building block for synthesizing other heterocyclic compounds with potential biological activities.
作用機序
The mechanism of action of 2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of CDK2, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This interaction disrupts the signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with potential kinase inhibitory activity.
1,2,3-Triazolo[1,5-a]pyrazine: Known for its applications in medicinal chemistry and as a fluorescent probe.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Investigated for its role as a necroptosis inhibitor.
Uniqueness
2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine is unique due to its specific fused ring structure, which imparts distinct chemical properties and biological activities. Its ability to act as a kinase inhibitor and its thermal stability make it particularly valuable in both medicinal and materials science .
特性
分子式 |
C5H8N6 |
|---|---|
分子量 |
152.16 g/mol |
IUPAC名 |
2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine |
InChI |
InChI=1S/C5H8N6/c1-2-8-5-3(6)4(7)10-11(5)9-2/h10H,6-7H2,1H3 |
InChIキー |
PKQVPYOUEQDETJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2C(=N1)C(=C(N2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13102011.png)

![2-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102015.png)
![2-Chloro-3-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one](/img/structure/B13102018.png)

![Pyrimido[4,5-c]pyridazine](/img/structure/B13102040.png)


![4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13102061.png)

![3-Amino-2-chloro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13102069.png)

